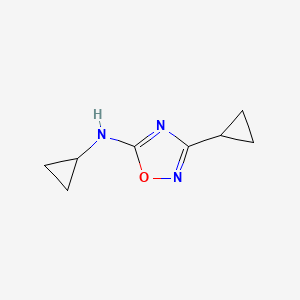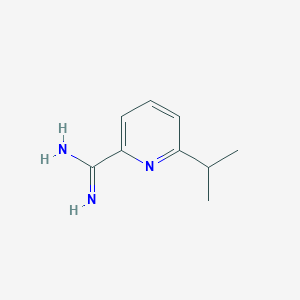
5,6-Dimethylpyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethylpyrazine-2,3-dione: is a nitrogen-containing heterocyclic compound with a pyrazine ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyrazine-2,3-dione typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-alkylpyrroles with hydrazine hydrate, followed by intramolecular heterocyclization . Another method involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods: the methods used in laboratory synthesis can potentially be scaled up for industrial production, with appropriate optimization of reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dimethylpyrazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can undergo photorearrangement upon ultraviolet irradiation, leading to the formation of different products depending on the presence of moisture .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrazine hydrate, acyl (bromo)acetylenes, propargylamine, and cesium carbonate. Reaction conditions often involve the use of solvents such as dimethyl sulfoxide and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For instance, photorearrangement can lead to the formation of 2-(dichloromethylene)-1,3-dimethylimidazolidine-4,5-dione or dimethylimidazolidinetrione .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,6-Dimethylpyrazine-2,3-dione is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis .
Biology: In biological research, derivatives of this compound have shown potential as antimicrobial, anti-inflammatory, and antiviral agents. These properties make it a promising candidate for the development of new therapeutic agents .
Medicine: In medicine, compounds related to this compound are being investigated for their potential use in treating various diseases, including cancer and infectious diseases. Their ability to interact with specific biological targets makes them valuable in drug discovery .
Industry: In industry, this compound and its derivatives are used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Their unique chemical properties enable their use in various industrial applications .
Wirkmechanismus
The mechanism of action of 5,6-Dimethylpyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways involved in its biological effects are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 5,6-Dimethylpyrazine-2,3-dione include other pyrazine derivatives such as 2,5-Dimethylpyrazine, 2,3-Dimethylpyrazine, and 2,6-Dimethylpyrazine . These compounds share a similar pyrazine ring structure but differ in the position and number of substituents on the ring.
Uniqueness: What sets this compound apart from its similar compounds is its specific substitution pattern and the presence of the dione functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H6N2O2 |
|---|---|
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
5,6-dimethylpyrazine-2,3-dione |
InChI |
InChI=1S/C6H6N2O2/c1-3-4(2)8-6(10)5(9)7-3/h1-2H3 |
InChI-Schlüssel |
UTUBKANYFIGQGX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=O)C(=O)N=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13079063.png)
![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B13079066.png)





![(3-Ethoxypropyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13079112.png)

![3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid](/img/structure/B13079124.png)

![6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13079128.png)


